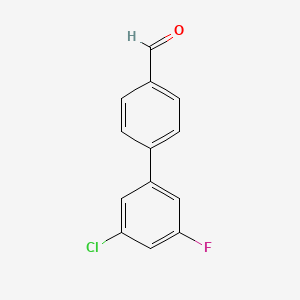

4-(3-Chloro-5-fluorophenyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-5-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIXTJPGYAARQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743058 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-68-8 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(3-Chloro-5-fluorophenyl)benzaldehyde

Introduction

4-(3-Chloro-5-fluorophenyl)benzaldehyde is a biaryl aldehyde, a class of organic compounds that serve as crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique substitution pattern of this molecule—featuring a chloro, a fluoro, and a formyl group on a biphenyl scaffold—makes it a versatile intermediate for introducing specific functionalities and modulating the steric and electronic properties of target molecules. The presence of halogen atoms provides sites for further cross-coupling reactions, while the aldehyde group is amenable to a wide array of chemical transformations, including reductive amination, oxidation, and olefination.

This technical guide provides an in-depth, experience-driven walkthrough of a robust synthetic protocol for this compound, its subsequent purification, and comprehensive characterization using modern analytical techniques. The methodologies described herein are grounded in established chemical principles, with a focus on explaining the rationale behind procedural choices to ensure reproducibility and success.

Retrosynthetic Analysis and Strategic Approach

The target molecule is an unsymmetrical biaryl. The most powerful and versatile method for constructing such C(sp²)–C(sp²) bonds is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organic halide.[3] Its popularity stems from mild reaction conditions, tolerance to a wide range of functional groups (including aldehydes), and the commercial availability and stability of the reagents.[1][2]

Our retrosynthetic approach disconnects the bond between the two phenyl rings, leading to two potential synthetic routes:

-

Route A: Coupling of 4-formylphenylboronic acid with 1-bromo-3-chloro-5-fluorobenzene.

-

Route B: Coupling of (3-chloro-5-fluorophenyl)boronic acid with 4-bromobenzaldehyde.

Both routes are viable. The choice often depends on the commercial availability, cost, and stability of the starting materials. For this guide, we will proceed with Route A , as 4-formylphenylboronic acid is a common and stable reagent, and the synthesis involves coupling with a di-halogenated benzene derivative.

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the palladium-catalyzed coupling reaction. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and minimizing side reactions.

Causality Behind Experimental Choices:

-

Catalyst System: We select Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as the ligand. This combination forms the active Pd(0) species in situ. Triphenylphosphine is a cost-effective and robust ligand suitable for this type of coupling. The Pd(0) catalyst is central to the reaction, undergoing oxidative addition with the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst.[2]

-

Base: Potassium carbonate (K₂CO₃) is used as the base. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.

-

Solvent System: A biphasic system of toluene and water is employed. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system enhances reaction rates and simplifies the workup procedure.[1]

Experimental Protocol

Materials and Reagents:

-

4-formylphenylboronic acid

-

1-bromo-3-chloro-5-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-3-chloro-5-fluorobenzene (1.05 eq), and potassium carbonate (2.5 eq).

-

Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to create an inert atmosphere.

-

Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Caption: Step-by-step workflow for the synthesis of the target compound.

Purification Strategy

The crude product will likely contain unreacted starting materials, catalyst residues, and by-products. Column chromatography is the most effective method for purification.[4] Alternatively, for aldehydes, purification via a bisulfite adduct is a classic and effective technique to separate them from non-carbonyl impurities.[5][6]

Protocol 1: Column Chromatography

-

Prepare a silica gel slurry in a low-polarity solvent (e.g., hexanes).

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed product onto the top of the column.

-

Elute the column with a solvent gradient, starting with a low polarity mixture (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.

Protocol 2: Bisulfite Adduct Formation (Alternative)

This method is highly selective for aldehydes.[5][7]

-

Dissolve the crude product in a suitable solvent like methanol.

-

Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid bisulfite adduct.[6]

-

Filter the solid adduct, washing it with ether to remove organic impurities.

-

To regenerate the aldehyde, treat the solid adduct with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until gas evolution ceases.

-

Extract the pure aldehyde into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.

Characterization and Data Analysis

Comprehensive spectroscopic analysis is required to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and environment of protons. Expected signals include:

-

A singlet for the aldehyde proton (CHO) at ~9.9-10.1 ppm.

-

Aromatic protons on the benzaldehyde ring appearing as two doublets (AA'BB' system) between 7.5-8.0 ppm.

-

Aromatic protons on the 3-chloro-5-fluorophenyl ring appearing as complex multiplets between 7.2-7.6 ppm due to H-H and H-F coupling.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Key signals include:

-

The aldehyde carbonyl carbon at ~191-192 ppm.

-

Aromatic carbons between ~110-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

-

-

¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, confirming the presence of the single fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): The calculated monoisotopic mass is C₁₃H₈ClFO.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern for chlorine. The spectrum will show two major peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another at two mass units higher (M+2) for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

A strong, sharp absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

-

Two distinct peaks around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde (Fermi resonance).[10]

-

Absorption bands in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching vibrations.

-

A C-F stretching band around 1200-1250 cm⁻¹ .

-

A C-Cl stretching band around 700-800 cm⁻¹ .

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~10.0 ppm (s, 1H, CHO), 7.2-8.0 ppm (m, 7H, Ar-H) |

| ¹³C NMR | Chemical Shift (δ) | ~191 ppm (C=O), 110-165 ppm (Ar-C) |

| ¹⁹F NMR | Chemical Shift (δ) | Single resonance, chemical shift dependent on standard |

| Mass Spec (EI/ESI) | Molecular Ion | m/z corresponding to [C₁₃H₈ClFO]⁺ |

| Isotopic Pattern | M⁺ and M+2 peaks in an approximate 3:1 ratio | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1705 (C=O stretch), ~2820 & ~2720 (Aldehyde C-H stretch) |

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Palladium compounds are toxic and should be handled with care.

-

Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This guide outlines a reliable and well-reasoned methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By carefully selecting the reaction components and conditions, high yields of the target compound can be achieved. The detailed protocols for purification and the comprehensive guide to spectroscopic characterization provide a self-validating framework for researchers to confirm the successful synthesis and purity of this valuable chemical intermediate. This approach underscores the power of modern catalytic methods in constructing complex molecules for applications in drug discovery and materials science.

References

- Benchchem. Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.

- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.

- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- ChemicalBook. 4-Chloro-3-fluorobenzaldehyde synthesis.

-

Old, D. W., et al. (1998). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. Available from: [Link]

-

Dikusar, E. A., et al. Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available from: [Link]

- Supporting Information for a scientific publication.

- Jumina, et al. (2014). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul.

- Kim, S. J., et al. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University Digital Commons.

- Electronic Supplementary Information. The Royal Society of Chemistry.

-

Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available from: [Link]

- ChemicalBook. 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis.

-

ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set). Available from: [Link]

-

PubChem. 3-Chloro-4-fluorobenzaldehyde. Available from: [Link]

- ChemicalBook. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum.

-

van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available from: [Link]

-

Feng, J., et al. (2023). Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution. Organic Letters. Available from: [Link]

-

Fauci, M. A., & Weires, N. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available from: [Link]

-

Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? ResearchGate. Available from: [Link]

- Benchchem. An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes.

-

Reddit. Purifying aldehydes? r/chemistry. Available from: [Link]

-

ResearchGate. Mass spectrum of 4-chlorobenzaldehyde. Available from: [Link]

-

ResearchGate. a) ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro... Available from: [Link]

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

"physical and chemical properties of 4-(3-Chloro-5-fluorophenyl)benzaldehyde"

An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)benzaldehyde: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a biaryl aldehyde with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of peer-reviewed data for this specific compound, this document synthesizes information from established chemical principles, data on analogous structures, and expert knowledge to present a thorough profile. This guide is intended to empower researchers with the foundational knowledge required for the effective handling, synthesis, and characterization of this molecule.

Introduction and Significance

Substituted biaryl scaffolds are privileged structures in drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties. The title compound, this compound, combines the reactive aldehyde functionality with a halogenated biaryl core. The presence of chlorine and fluorine atoms on one of the phenyl rings can significantly influence the molecule's lipophilicity, metabolic stability, and potential for specific intermolecular interactions with biological targets. The aldehyde group serves as a versatile synthetic handle for a wide array of chemical transformations, including reductive amination, oxidation, and olefination, making this compound a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is crucial for its application in synthesis and formulation. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source/Rationale |

| CAS Number | 1381944-68-8 | ABI Chem |

| Molecular Formula | C₁₃H₈ClFO | ABI Chem |

| Molecular Weight | 234.65 g/mol | ABI Chem |

| Appearance | Predicted: White to off-white solid | Based on analogous biaryl aldehydes |

| Melting Point | Predicted: 60-70 °C | Estimated based on the melting point of 4-phenylbenzaldehyde (57-59 °C)[1][2][3][4][5] with an expected increase due to halogenation. |

| Boiling Point | 353.6 ± 32.0 °C at 760 mmHg | Commercial supplier data |

| Density | 1.3 ± 0.1 g/cm³ | Commercial supplier data |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF, acetone) and insoluble in water. | Based on the general solubility of biaryl aldehydes and halogenated aromatic compounds[6][7][8][9]. |

| Flash Point | 167.7 ± 25.1 °C | Commercial supplier data |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high functional group tolerance and efficiency in constructing C-C bonds between aromatic rings[10].

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis involves the coupling of two key building blocks: 4-formylphenylboronic acid and 1-bromo-3-chloro-5-fluorobenzene .

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a robust starting point, adapted from established procedures for similar Suzuki-Miyaura couplings[10][11]. Optimization may be required to achieve the highest yields.

Materials:

-

4-Formylphenylboronic acid (1.0 eq)

-

1-Bromo-3-chloro-5-fluorobenzene (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water (degassed)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-formylphenylboronic acid, 1-bromo-3-chloro-5-fluorobenzene, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst to the flask.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Column Chromatography: This is a common method for purifying aldehydes. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective. Aldehydes can sometimes be sensitive to silica gel, so it is advisable to use a relatively non-polar eluent system and run the column relatively quickly[12].

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure product. The choice of solvent is critical and should be determined experimentally[13][14][15][16].

Analytical and Spectroscopic Characterization

As no published experimental spectra for this compound are available, this section provides predicted spectral data based on the analysis of its structural components.

Caption: A typical workflow for the characterization and purity assessment of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons.

-

Aldehydic Proton: A singlet is predicted to appear far downfield, likely between δ 9.9 and 10.1 ppm , due to the strong deshielding effect of the carbonyl group[5][17].

-

Aromatic Protons: The spectrum will display a complex pattern of multiplets for the seven aromatic protons. The protons on the benzaldehyde ring will likely appear as two doublets (or more complex multiplets if coupling to the other ring is resolved) between δ 7.5 and 8.0 ppm . The three protons on the 3-chloro-5-fluorophenyl ring will appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 190-195 ppm [18].

-

Aromatic Carbons: The aromatic region will show multiple signals between approximately δ 115 and 150 ppm . The carbon atoms directly bonded to fluorine will exhibit C-F coupling. Quaternary carbons, including the two carbons of the biaryl bond, will also be present in this region.

-

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, likely as a multiplet due to coupling with neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , characteristic of an aromatic aldehyde carbonyl group[2][4][19][20][21][22].

-

Aldehydic C-H Stretch: Two weak to medium bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ [19][20][21]. The presence of the band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.

-

Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-F Stretches: Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z ≈ 234 , corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Key Fragmentation Patterns:

-

Loss of a hydrogen atom (M-1): A significant peak at m/z ≈ 233 is expected due to the loss of the aldehydic hydrogen.

-

Loss of the formyl group (M-29): A peak at m/z ≈ 205 corresponding to the loss of the -CHO radical is likely.

-

Further fragmentation of the biaryl core would lead to additional smaller fragments[23][24][25][26].

-

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[17][27][28][29][30][31]. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and bases[17][29][30][32].

Conclusion

This compound is a promising, albeit not extensively characterized, building block for the synthesis of novel compounds in drug discovery and materials science. This technical guide provides a solid foundation for its synthesis via the Suzuki-Miyaura coupling and its characterization using standard analytical techniques. The predicted physicochemical and spectral data herein offer valuable guidance for researchers embarking on studies involving this molecule. As with any new compound, careful experimental work is essential to validate these predictions and to fully explore its chemical potential.

References

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link].

-

4-phenyl-benzaldehyde. ChemSynthesis. Available at: [Link].

-

Recrystallization. University of Colorado Boulder. Available at: [Link].

-

Halogenated Solvents. Washington State University. Available at: [Link].

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link].

-

RECRYSTALLISATION. University of Sydney. Available at: [Link].

-

Recrystallization. University of California, Los Angeles. Available at: [Link].

-

Purification by Recrystallization. CUNY. Available at: [Link].

-

Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Washington. Available at: [Link].

-

Table of Characteristic IR Absorptions. University of Wisconsin-Madison. Available at: [Link].

-

Lab Procedure: Recrystallization. LabXchange. Available at: [Link].

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].

-

(a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. ResearchGate. Available at: [Link].

-

IR handout.pdf. Available at: [Link].

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].

-

fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link].

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link].

-

C NMR Spectroscopy. Available at: [Link].

-

24.3 Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. Available at: [Link].

-

mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. Available at: [Link].

-

Handling and Storing Chemicals. Lab Manager. Available at: [Link].

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link].

-

C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm .... Doc Brown's Chemistry. Available at: [Link].

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link].

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

-

Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. Available at: [Link].

-

Mass Spectrometry: Fragmentation. Available at: [Link].

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].

-

IR Absorption Table. University of California, Los Angeles. Available at: [Link].

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link].

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link].

-

Managing Chemical Retention and Storage In Your Laboratory. Vanderbilt Environmental Health and Safety. Available at: [Link].

-

Specific Chemical Handling and Storage. UW-Milwaukee. Available at: [Link].

-

3.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link].

-

Solubility Behaviors and Correlations of Common Organic Solvents. ResearchGate. Available at: [Link].

-

14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. para-Phenylbenzaldehyde (4-BPAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Recrystallization [sites.pitt.edu]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 16. LabXchange [labxchange.org]

- 17. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 18. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. researchgate.net [researchgate.net]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 22. eng.uc.edu [eng.uc.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 27. web.pdx.edu [web.pdx.edu]

- 28. rsc.org [rsc.org]

- 29. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 30. vumc.org [vumc.org]

- 31. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

- 32. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 4-(3-Chloro-5-fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde, a biaryl aldehyde with significant potential in synthetic chemistry and drug discovery. We will explore its fundamental properties, synthesis, and potential applications, offering a valuable resource for professionals in the field.

Nomenclature and Chemical Identity

CAS Number: 1381944-68-8[1]

Molecular Formula: C₁₃H₈ClFO[1]

Molecular Weight: 234.65 g/mol [1]

IUPAC Name: this compound

This compound consists of a benzaldehyde core substituted at the 4-position with a 3-chloro-5-fluorophenyl group. The presence of halogen atoms (chlorine and fluorine) on one of the phenyl rings significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, based on the properties of structurally similar compounds, such as other halogenated benzaldehydes, we can infer some of its likely characteristics. For instance, related compounds like 3-chloro-4-fluorobenzaldehyde are described as colorless to light yellow crystalline solids or powders.[2][3]

| Property | Predicted/Inferred Value | Source/Analogy |

| Appearance | White to off-white solid | Analogy to similar halogenated biaryl aldehydes |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General solubility of aromatic aldehydes |

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A plausible and widely used method is the Suzuki coupling reaction.

Proposed Synthetic Workflow: Suzuki Coupling

This workflow outlines the conceptual steps for the synthesis.

Caption: Conceptual workflow for the synthesis via Suzuki coupling.

Detailed Protocol:

-

Reaction Setup: To a reaction vessel, add 4-formylphenylboronic acid, 1-bromo-3-chloro-5-fluorobenzene, a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and a suitable base (e.g., sodium carbonate or potassium carbonate).

-

Solvent Addition: A mixture of solvents, typically toluene and water, is added to dissolve the reactants and facilitate the reaction.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Workup and Extraction: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate) to recover any remaining product. The combined organic layers are then washed with brine and dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product is purified, most commonly by column chromatography on silica gel, to yield the pure this compound.

Causality in Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are highly efficient in catalyzing the formation of C-C bonds in Suzuki couplings due to their ability to cycle through different oxidation states (Pd(0) and Pd(II)).

-

Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

-

Solvent System: The biphasic solvent system (e.g., toluene/water) allows for the dissolution of both the organic-soluble reactants and the inorganic base, creating an efficient reaction environment.

Applications in Research and Development

Halogenated aromatic aldehydes are recognized as important building blocks in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The presence of chlorine and fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

Potential as a Pharmaceutical Intermediate:

The structure of this compound makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is a versatile functional handle that can participate in a variety of chemical transformations, such as:

-

Reductive amination to form substituted amines.

-

Wittig reactions to generate alkenes.

-

Aldol condensations to form α,β-unsaturated ketones.

These transformations allow for the incorporation of the 3-chloro-5-fluorophenyl benzaldehyde moiety into larger, more complex molecular scaffolds, which is a common strategy in drug discovery.[5][6] For instance, similar chlorinated and fluorinated aromatic structures are found in various FDA-approved drugs.[5][6]

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Hazard Statements for Similar Compounds:

Based on safety data for related chemicals, potential hazards could include:

-

Harmful if swallowed.[7]

-

May cause an allergic skin reaction.[7]

-

Toxic to aquatic life with long-lasting effects.[7]

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern and the versatility of the aldehyde functional group make it an attractive starting material for the development of novel compounds with potential biological activity. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in drug discovery and materials science.

References

-

Exploring the Properties and Applications of 3-Chloro-4-fluorobenzaldehyde. Available at: [Link]

-

3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem. Available at: [Link]

-

4-(Trifluoromethyl)benzaldehyde - Grokipedia. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents.

-

4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem. Available at: [Link]

- US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents.

-

3-(4-Fluorophenyl)benzaldehyde - IWK Health Centre. Available at: [Link]

-

m-CHLOROPHENYLMETHYLCARBINOL - Organic Syntheses Procedure. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

-

Benzaldehyde, 4-chloro- - the NIST WebBook. Available at: [Link]

Sources

- 1. This compound;1381944-68-8 [abichem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Fingerprinting of 4-(3-Chloro-5-fluorophenyl)benzaldehyde: A Technical Guide for Advanced Drug Discovery

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(3-Chloro-5-fluorophenyl)benzaldehyde, a substituted biphenyl aldehyde, represents a key scaffold in the synthesis of pharmacologically active compounds and advanced materials. Its unique electronic and steric properties, conferred by the halogenated phenyl ring, necessitate a thorough characterization to understand its reactivity, binding interactions, and potential metabolic fate. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, detailing the theoretical underpinnings and practical methodologies for its analysis via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex organic molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is depicted below, highlighting the key functional groups and numbering scheme used throughout this guide.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton and the aromatic protons on both phenyl rings. The electron-withdrawing nature of the aldehyde group and the halogens will deshield adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.05 | s | 1H | Aldehyde (-CHO) |

| ~7.95 | d | 2H | Protons ortho to -CHO |

| ~7.75 | d | 2H | Protons meta to -CHO |

| ~7.50 | m | 1H | H-6' |

| ~7.35 | m | 1H | H-2' |

| ~7.20 | m | 1H | H-4' |

Causality Behind Predictions: The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield shift to around 10 ppm.[1] The protons on the benzaldehyde ring will appear as two distinct doublets due to their ortho and meta positions relative to the electron-withdrawing aldehyde group. The protons on the 3-chloro-5-fluorophenyl ring will exhibit more complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. The exact chemical shifts are influenced by the combined inductive and mesomeric effects of the chloro and fluoro substituents.[2]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon environments and crucial information about the electronic nature of the carbons in the aromatic rings and the carbonyl group.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Aldehyde C=O |

| ~163.0 (d, ¹JCF ≈ 250 Hz) | C-5' (C-F) |

| ~145.0 | C-4 |

| ~142.0 | C-1' |

| ~136.0 | C-1 |

| ~135.0 (d, ³JCF ≈ 8 Hz) | C-3' (C-Cl) |

| ~130.0 | C-2, C-6 |

| ~129.0 | C-3, C-5 |

| ~125.0 (d, ³JCF ≈ 3 Hz) | C-1' |

| ~115.0 (d, ²JCF ≈ 22 Hz) | C-6' |

| ~113.0 (d, ²JCF ≈ 22 Hz) | C-4' |

Expert Insights: The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield shift of around 192 ppm.[3] The carbon directly bonded to the fluorine atom (C-5') will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other carbons in the fluorinated ring will show smaller two- and three-bond couplings to fluorine. The carbon bearing the chlorine atom (C-3') will also be downfield shifted due to the electronegativity of chlorine. The chemical shifts of the carbons in the benzaldehyde ring are influenced by the substitution at the 4-position.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum will be dominated by absorptions from the carbonyl group, aromatic rings, and carbon-halogen bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1705 | Strong, Sharp | C=O stretch (conjugated aldehyde) |

| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250-1150 | Strong | C-F stretch |

| ~850-750 | Strong | C-Cl stretch |

Authoritative Grounding: The strong, sharp absorption around 1705 cm⁻¹ is highly characteristic of an aromatic aldehyde, where conjugation with the phenyl ring lowers the stretching frequency from that of a saturated aldehyde (typically ~1730 cm⁻¹).[4][5] The pair of weak bands around 2850 and 2750 cm⁻¹ are diagnostic for the C-H stretch of the aldehyde group and are a result of Fermi resonance.[6] The presence of strong absorptions in the fingerprint region corresponding to C-F and C-Cl stretching further confirms the halogenation of the aromatic ring.[7]

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Predicted Fragment |

| ~234, 236 | [M]⁺˙ (Molecular ion with isotopic pattern for one Cl) |

| ~233, 235 | [M-H]⁺ |

| ~205, 207 | [M-CHO]⁺ |

| ~170 | [M-CHO-Cl]⁺ |

| ~151 | [C₁₂H₈]⁺˙ (Biphenyl radical cation) |

Trustworthiness of Predictions: The molecular ion peak ([M]⁺˙) is expected at m/z 234, with a characteristic M+2 peak at m/z 236 of approximately one-third the intensity, confirming the presence of one chlorine atom. A common fragmentation pathway for aldehydes is the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺).[8] Another prominent fragmentation will be the loss of the formyl group (CHO) to give the biphenyl cation radical. Subsequent fragmentation can involve the loss of the halogen atoms.[9]

Logical Flow of Fragmentation

Figure 2: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.

-

-

MS Detection:

-

Set the ion source to electron ionization (EI) at 70 eV.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. This guide serves as a valuable resource for researchers, providing both the expected spectroscopic data and the robust experimental protocols necessary for its acquisition and interpretation. The insights gained from this detailed analysis are crucial for advancing the development of novel therapeutics and materials based on this important chemical scaffold.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Wei, H., & Li, A. (2009). Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Organohalogen Compounds, 71, 002594.

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Abraham, R. J., et al. (2019). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 57(9), 579-591.

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. [Link]

-

Wikipedia. (n.d.). Phenyl group. [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

Sources

- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dioxin20xx.org [dioxin20xx.org]

Introduction: The Significance of 4-(3-Chloro-5-fluorophenyl)benzaldehyde in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde: Starting Materials and Core Methodologies

This compound is a highly functionalized biaryl aldehyde that serves as a critical intermediate in the synthesis of a wide array of complex organic molecules. Its structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of the chloro and fluoro substituents on one phenyl ring and the aldehyde on the other offers multiple points for further chemical modification, making it a versatile building block for drug discovery and development professionals. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the rationale behind the chosen methodologies.

Core Synthetic Strategies: A Comparative Analysis

The formation of the C-C bond between the two phenyl rings is the central challenge in the synthesis of this compound. Modern organic chemistry offers several powerful palladium-catalyzed cross-coupling reactions for this purpose. The most viable and industrially scalable methods are the Suzuki-Miyaura, Negishi, and Stille couplings. Each of these will be explored in detail.

The Suzuki-Miyaura Coupling: A Versatile and Practical Approach

The Suzuki-Miyaura coupling is often the method of choice for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.[1][2]

Conceptual Framework: This reaction couples an organoboron compound (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[1] For the synthesis of this compound, two primary disconnections are possible:

-

Route A: Coupling of (3-Chloro-5-fluorophenyl)boronic acid with 4-bromobenzaldehyde.

-

Route B: Coupling of 4-formylphenylboronic acid with 1-bromo-3-chloro-5-fluorobenzene.

Starting Materials and Availability:

| Starting Material | Commercial Availability | Key Suppliers |

| (3-Chloro-5-fluorophenyl)boronic acid | Readily available | TCI AMERICA[3], Echemi[4], BLD Pharm[5] |

| 4-Bromobenzaldehyde | Readily available | Thermo Scientific[6][7], Sigma-Aldrich[8], Ality Group[9] |

| 4-Formylphenylboronic acid | Readily available | Curia Global[10], Amerigo Scientific[11], Fisher Scientific[12], Sigma-Aldrich[13], Thermo Scientific[14] |

| 1-Bromo-3-chloro-5-fluorobenzene | Readily available | Thermo Scientific[15][16], Sigma-Aldrich[17], TCI[18], Chem-Impex[19] |

Workflow Diagram for Suzuki-Miyaura Coupling:

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. 3-Chloro-5-fluorophenylboronic Acid | 328956-61-2 | TCI AMERICA [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. (3-Chloro-5-fluorophenyl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. 4-Bromobenzaldehyde, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 4-Bromobenzaldehyde, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 4-Bromobenzaldehyde ReagentPlus , 99 1122-91-4 [sigmaaldrich.com]

- 9. 4 bromobenzaldehyde supplier & manufacturer-Ality group [alitygroup.com]

- 10. curiaglobal.com [curiaglobal.com]

- 11. 4-Formylphenylboronic acid (≥95.0%) - Amerigo Scientific [amerigoscientific.com]

- 12. Sigma Aldrich 4-Formylphenylboronic Acid 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 4-Formylphenylboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. 1-Bromo-3-chloro-5-fluorobenzene, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. 1-Bromo-3-chloro-5-fluorobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 17. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [sigmaaldrich.com]

- 18. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 19. chemimpex.com [chemimpex.com]

Introduction: The Role of a Precisely Characterized Intermediate

An In-Depth Technical Guide to the Purity and Analysis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde

In the landscape of modern drug discovery and materials science, the structural integrity of molecular building blocks is paramount. This compound is a key intermediate, valued for its unique electronic and structural properties conferred by the halogenated biphenyl scaffold. Its utility in the synthesis of complex molecules, particularly pharmaceutical agents and agrochemicals, necessitates a rigorous and unambiguous understanding of its purity profile. The presence of even trace impurities, such as unreacted starting materials, homocoupled byproducts, or residual catalysts from synthesis, can have profound impacts on the yield, safety, and efficacy of the final product.

This technical guide provides a comprehensive framework for the analysis and purity verification of this compound. Moving beyond a simple recitation of methods, this document elucidates the causality behind analytical choices, offering field-proven insights into establishing a self-validating system of quality control. It is designed for researchers, quality control analysts, and drug development professionals who require a robust and reliable approach to chemical characterization.

The Synthetic Landscape: Anticipating Impurities from a Suzuki-Miyaura Pathway

A common and efficient route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically involves the coupling of 4-formylphenylboronic acid with a 1-bromo-3-chloro-5-fluorobenzene. Understanding this synthetic context is the first step in analytical control, as it allows us to predict the most likely impurities.

Potential Impurities Include:

-

Starting Materials: Unreacted 4-formylphenylboronic acid and 1-bromo-3-chloro-5-fluorobenzene.

-

Homocoupling Byproducts: Biphenyl-4,4'-dicarbaldehyde (from the coupling of two molecules of the boronic acid) and 3,3'-dichloro-5,5'-difluorobiphenyl (from the coupling of two aryl halide molecules).

-

Protodeboronation Product: Benzaldehyde, resulting from the cleavage of the C-B bond of the boronic acid.

-

Catalyst Residues: Trace amounts of palladium and phosphine ligands.

-

Degradation Products: 4-(3-Chloro-5-fluorophenyl)benzoic acid, formed via oxidation of the aldehyde. Aromatic aldehydes are susceptible to oxidation, especially when exposed to air.[2]

The following diagram illustrates the overall quality control workflow, from synthesis to final characterization.

Caption: Overall Quality Control Workflow for this compound.

Purification Strategies: Isolating the Target Compound

Effective purification is critical to remove the aforementioned impurities. While standard column chromatography is often sufficient, the unique reactivity of the aldehyde group offers a more selective alternative.

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This classic method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct, allowing for facile separation from non-aldehyde impurities.[3][4] This technique is particularly effective for removing unreacted aryl halides and homocoupled byproducts that have similar polarities to the target aldehyde, making them difficult to separate by chromatography alone.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude product in a minimal amount of a water-miscible organic solvent like methanol or THF.[4]

-

Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium metabisulfite. Stir the mixture vigorously for 1-2 hours. A white precipitate of the bisulfite adduct should form.

-

Isolation: Filter the solid adduct and wash it thoroughly with diethyl ether to remove any occluded organic impurities.

-

Regeneration of Aldehyde: Suspend the washed adduct in water and add an immiscible organic solvent (e.g., dichloromethane).

-

Basification: Slowly add a saturated sodium bicarbonate or dilute sodium hydroxide solution until the mixture is basic (pH > 8). This reverses the reaction, regenerating the pure aldehyde which partitions into the organic layer.[2]

-

Final Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified this compound.

Comprehensive Analytical Characterization

A multi-technique approach is essential for a complete and trustworthy analysis. No single method can simultaneously confirm structure, quantify purity, and identify all potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method provides excellent resolution for separating the target compound from related impurities.

Rationale for Method Design:

-

Column: A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the aromatic analyte while allowing for separation based on subtle polarity differences between the target molecule and its impurities.

-

Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape, while a gradient elution ensures that both less polar (e.g., homocoupled byproducts) and more polar (e.g., oxidized acid) impurities are eluted within a reasonable timeframe.

-

Detector: A UV detector set at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm) ensures high sensitivity.

Detailed HPLC Protocol:

-

System: HPLC with a UV-Vis detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water (HPLC Grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient Program:

-

0-2 min: 60% B

-

2-15 min: 60% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 60% B

-

20-25 min: 60% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL solution.

Data Presentation: Typical HPLC Results

| Compound | Retention Time (min) | Area % (Typical) |

| 4-(3-Chloro-5-fluorophenyl)benzoic acid | ~5.2 | < 0.1% |

| 4-formylphenylboronic acid | ~2.5 | < 0.1% |

| This compound | ~11.5 | > 99.5% |

| 1-bromo-3-chloro-5-fluorobenzene | ~13.8 | < 0.1% |

| Biphenyl-4,4'-dicarbaldehyde | ~9.8 | < 0.15% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identity Confirmation

GC-MS is a powerful tool for analyzing thermally stable and volatile compounds, making it ideal for identifying residual solvents and volatile byproducts.[5] It also provides a confirmatory molecular weight.

Detailed GC-MS Protocol:

-

System: GC interfaced with a Mass Spectrometer (e.g., Quadrupole).

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

-

Inlet Temperature: 280 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: Hold at 300 °C for 5 min.

-

-

MS Transfer Line Temp: 290 °C.

-

Ion Source Temp: 230 °C.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 m/z.

-

Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z ≈ 234.0 (corresponding to C₁₃H₈ClFO). The isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of M⁺) will be a key diagnostic feature.[5]

-

Key Fragments: Loss of the aldehyde proton (M-1), loss of the formyl group (M-29), and fragments corresponding to the halogenated biphenyl core.

Spectroscopic Analysis for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected NMR Data (in CDCl₃, shifts are approximate):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~10.05 | singlet (s) | Aldehyde proton (-CHO) |

| ~7.95 | doublet (d) | 2H, Aromatic protons ortho to -CHO | |

| ~7.70 | doublet (d) | 2H, Aromatic protons meta to -CHO | |

| ~7.45 | triplet (t) | 1H, Aromatic proton between Cl and F | |

| ~7.30 | multiplet (m) | 1H, Aromatic proton ortho to Cl | |

| ~7.15 | multiplet (m) | 1H, Aromatic proton ortho to F | |

| ¹³C NMR | ~191.5 | C=O | Aldehyde carbonyl |

| ~163.0 (d, J≈250 Hz) | C-F | Carbon attached to fluorine | |

| ~142.0 (d, J≈8 Hz) | C-C(Cl) | Aromatic quaternary carbon | |

| ~135.0 | C-CHO | Aromatic quaternary carbon | |

| ~134.5 (d, J≈3 Hz) | C-Cl | Carbon attached to chlorine | |

| ~130.0 | CH | Aromatic CH ortho to -CHO | |

| ~127.5 | CH | Aromatic CH meta to -CHO | |

| ~123.0 (d, J≈3 Hz) | CH | Aromatic CH | |

| ~116.5 (d, J≈21 Hz) | CH | Aromatic CH | |

| ~115.0 (d, J≈23 Hz) | CH | Aromatic CH | |

| ¹⁹F NMR | ~ -110.0 | multiplet (m) | Single fluorine environment |

Note: The multiplicity 'd' for ¹³C signals indicates a doublet due to coupling with fluorine.

FT-IR is a rapid and reliable technique for confirming the presence of key functional groups.[7]

Rationale for Peak Assignments: The specific vibrational frequencies of bonds are highly characteristic. The strong carbonyl stretch is an unmistakable marker for the aldehyde, while the C-H stretches of the aldehyde group are also diagnostic.

Detailed FT-IR Protocol:

-

System: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Accessory: Diamond or ZnSe ATR crystal.

-

Sample Preparation: Place a small drop of the liquid sample directly onto the clean ATR crystal.

-

Data Acquisition:

-

Resolution: 4 cm⁻¹

-

Scans: Average of 16 or 32 scans.

-

Range: 4000-400 cm⁻¹

-

-

Background: Perform a background scan with the clean, empty ATR crystal before analyzing the sample.

Data Presentation: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3080-3050 | Medium | Aromatic C-H Stretch |

| 2850, 2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| 1705-1690 | Strong | Aldehyde C=O Carbonyl Stretch |

| 1600-1580 | Strong | Aromatic C=C Ring Stretch |

| 1250-1200 | Strong | C-F Stretch |

| 800-750 | Strong | C-Cl Stretch |

The following diagram illustrates the logical workflow for using these analytical techniques to identify potential impurities.

Caption: Logical workflow for the identification of process-related impurities.

Conclusion

The comprehensive analysis of this compound is a critical, multi-faceted process that underpins its successful application in research and development. A robust analytical strategy does not rely on a single technique but integrates the quantitative power of chromatography (HPLC, GC-MS) with the definitive structural elucidation capabilities of spectroscopy (NMR, FT-IR). By understanding the synthetic pathway and anticipating potential impurities, scientists can select the most effective purification strategies and deploy a targeted suite of analytical methods. This self-validating approach ensures that the molecular building block meets the highest standards of purity and identity, providing confidence in the integrity of all subsequent scientific endeavors.

References

-

Chen, S., Liu, Z., Mu, T., Wang, P., Yan, Z., Yu, D., & Zhao, X. (2020). General procedure for reductive carbonylation of aryl iodides with CO and H2. Beilstein Journal of Organic Chemistry, 16, 645-656. Available at: [Link]

-

Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]

-

Al-Qahtani, J. S., & Al-Reza, S. M. (2021). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 13(1). Available at: [Link]

-

Organic Syntheses. p-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

-

Reddit r/chemistry. (2015). Purifying aldehydes?. Reddit. Available at: [Link]

-

Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57221. Available at: [Link]

-

Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

-

University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Royal Society of Chemistry. The infrared spectrum of benzaldehyde. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. reddit.com [reddit.com]

- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Workup [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. phcogj.com [phcogj.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"solubility of 4-(3-Chloro-5-fluorophenyl)benzaldehyde in organic solvents"

An In-depth Technical Guide to the Solubility of 4-(3-Chloro-5-fluorophenyl)benzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and manufacturing processes. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a halogenated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. While specific experimental solubility data for this compound is not widely published, this document synthesizes foundational principles of solubility, predictive insights based on molecular structure, and detailed, field-proven experimental protocols for determining its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies to empower informed solvent selection and experimental design.

Introduction: The Strategic Importance of Solubility in Drug Development

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The strategic placement of chloro and fluoro substituents on the phenyl ring can significantly modulate the electronic and steric properties of the molecule, influencing its reactivity and, critically, its interaction with biological targets. The trifluoromethyl group, for instance, is a well-established bioisostere used to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]

Understanding the solubility of this intermediate is paramount for several reasons:

-

Reaction Kinetics and Yield: In synthetic organic chemistry, the solubility of reactants in the chosen solvent system directly impacts reaction rates and overall yield.

-

Purification and Crystallization: Solubility data is essential for developing efficient crystallization and purification protocols, which are critical for obtaining high-purity compounds.

-

Formulation Development: For an API, solubility is a key determinant of its bioavailability and the feasibility of different drug delivery systems.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[2] The molecular structure of this compound provides several clues to its expected solubility behavior.

2.1. Key Molecular Features Influencing Solubility:

-

Aromatic Core: The benzaldehyde structure provides a nonpolar, hydrophobic backbone.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor.

-

Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative, contributing to the molecule's overall polarity. The presence of halogens can have complex effects on solubility.[3] While they increase molecular weight and surface area, which can decrease solubility, their polarity can enhance interactions with polar solvents. The meta-positioning of these substituents also influences the molecule's dipole moment.[4][5]

2.2. Expected Solubility Profile:

Based on these features, we can predict the following general solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be effective at dissolving this compound. Their polarity can interact with the polar aldehyde and halogenated ring, while their aprotic nature avoids unwanted reactions with the aldehyde.

-